5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro substituent at the 5-position, a methoxyphenyl group at the 1-position, and a propyl group at the 3-position of the pyrazole ring, along with an aldehyde functional group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-chloropropionyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a base such as sodium ethoxide to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring at the 4-position using a Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide as reagents.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
In chemistry, 5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate the biological effects of this compound to identify potential therapeutic applications.
Medicine:
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the pyrazole ring can interact with various enzymes and receptors, influencing their function and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- 5-Chloro-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-(4-methoxyphenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-(4-methoxyphenyl)-3-butyl-1H-pyrazole-4-carbaldehyde
Comparison:
Compared to its similar compounds, 5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde exhibits unique properties due to the presence of the propyl group at the 3-position. This structural variation can influence its reactivity, biological activity, and physical properties. For example, the length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets. The presence of the propyl group may also enhance its ability to penetrate cell membranes and reach intracellular targets, making it a more effective compound in certain applications.
Properties
IUPAC Name |
5-chloro-1-(4-methoxyphenyl)-3-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-4-13-12(9-18)14(15)17(16-13)10-5-7-11(19-2)8-6-10/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUHHYXYIIRKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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